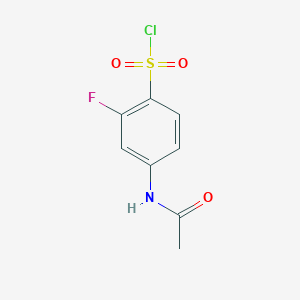

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

The compound 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride is a chemical intermediate that has been utilized in various synthetic processes. It is related to compounds that have been synthesized for applications such as anthelmintics and dye intermediates. The synthesis of related compounds often involves multiple steps, including acetylation, nitration, and condensation reactions, as seen in the synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetaminonitrobenzene, an intermediate of Luxabendazole , and 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate .

Synthesis Analysis

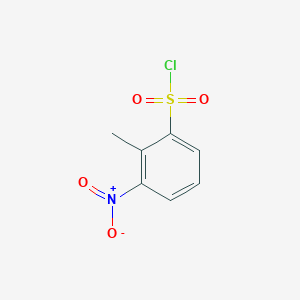

The synthesis of related compounds typically begins with simple aromatic amines, such as 4-aminophenol, which undergo acetylation to protect the amino group. Subsequent nitration reactions introduce nitro groups, which can be further manipulated. For instance, the synthesis of the Luxabendazole intermediate involves a condensation reaction with p-fluorobenzenesulfonyl chloride to introduce the sulfonyl group . Similarly, the synthesis of the dye intermediate involves a sulfoamidation reaction, where the sulfonyl chloride group reacts with an amine . These reactions are carefully controlled, with temperature and pH being critical factors for achieving high yields.

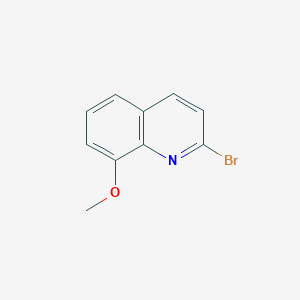

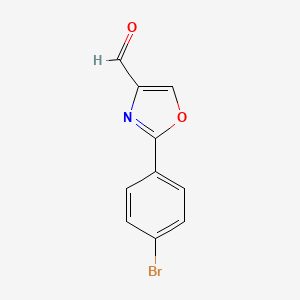

Molecular Structure Analysis

The molecular structure of compounds related to 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride is characterized using various spectroscopic techniques, including infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques confirm the presence of functional groups such as the acetamido group, the sulfonyl group, and any substituents on the aromatic ring . Additionally, X-ray crystallography can be used to determine the precise molecular structure, as seen in the study of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides .

Chemical Reactions Analysis

The chemical reactivity of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride and related compounds is influenced by the presence of electron-withdrawing groups such as the sulfonyl and nitro groups. These groups can activate the aromatic ring towards nucleophilic substitution reactions. The sulfonyl chloride group, in particular, is highly reactive towards nucleophiles, making it a key functional group in the synthesis of sulfonyl derivatives . The formation of hydrogen bonds, as observed in related compounds, can also affect the reactivity and stability of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride and its analogs are determined by their functional groups and molecular structure. The acetamido group can participate in hydrogen bonding, which can influence solubility and melting points. The sulfonyl group contributes to the acidity of the compound and its solubility in polar solvents. The presence of a fluorine atom can also affect the compound's lipophilicity and electronic properties. Spectroscopic methods are essential for assessing these properties and confirming the identity of the synthesized compounds .

Applications De Recherche Scientifique

Synthesis Processes

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride is used in various synthesis processes. It is a crucial intermediate in the preparation of Lumiracoxib, an anti-inflammatory drug. The synthesis involves steps like acetylation, sulfonylation, and ammonolysis, among others, yielding an intermediate product with a total yield of 29.8% (Sun Chong-lu, 2013). Additionally, it is used in the synthesis of antibacterial agents, specifically N-substituted sulfonamides with benzodioxane moiety, showing potent therapeutic potential against various bacterial strains (M. Abbasi et al., 2016).

Fluorochrome Applications

This compound is also utilized in the field of immunofluorescence as a fluorochrome, specifically 4-Acetamido-4’isothiocyanato-stilbene-2,2’disulfonic acid (SITS). It is used for labeling proteins and demonstrates potential in increasing the possibilities of immunofluorescence applications (P. Rothbarth et al., 1975).

Effects on Cell Membranes

In biological research, this compound, particularly SITS, is used to study the effects on ion permeability of cell membranes. Research on human red blood cells has shown that SITS can influence anion permeability, helping to understand the barriers involved in ion flow across cell membranes (P. Knauf & A. Rothstein, 1971).

Dye Intermediate Synthesis

It also finds application in the synthesis of dye intermediates. A study reported the synthesis of 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, using 4-acetamidobenzenesulfonyl chloride. This synthesis achieved a high yield of 84.2% under optimal conditions, demonstrating its effectiveness in dye manufacturing (Yu Chang-shun, 2008).

Antibacterial Agent Synthesis

Recent research has utilized this compound in the creation of new sulfone derivatives, showing significant antibacterial activities against specific bacterial strains. This highlights its potential in developing new antibacterial agents (Pei Li et al., 2020).

Enzyme Inhibitor Synthesis

Additionally, it is used in synthesizing enzyme inhibitors, such as α-glucosidase and acetylcholinesterase inhibitors. This is significant for therapeutic applications in diseases like Alzheimer's (M. Abbasi et al., 2019).

Safety and Hazards

The compound is classified as dangerous, with a GHS05 pictogram . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting immediate medical advice/attention if you feel unwell (P310) .

Propriétés

IUPAC Name |

4-acetamido-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3S/c1-5(12)11-6-2-3-8(7(10)4-6)15(9,13)14/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBDWQBDKZBGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588175 | |

| Record name | 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |

CAS RN |

344-70-7 | |

| Record name | 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.